molecular formula C9H6BrN3O B13028699 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one

Cat. No.: B13028699
M. Wt: 252.07 g/mol
InChI Key: QVCYKPLCPRVUPF-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazopyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of bromine and the unique structure of this compound make it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The compound can form additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one is unique due to the presence of the bromine atom and its specific fused bicyclic structure

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

11-bromo-1,7,12-triazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-3-one

InChI

InChI=1S/C9H6BrN3O/c10-7-3-4-8-11-5-1-2-6(14)9(5)13(8)12-7/h3-4H,1-2H2

InChI Key

QVCYKPLCPRVUPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=C3N2N=C(C=C3)Br

Origin of Product

United States

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